![molecular formula C18H27N B13423628 1-[1-(4-Methylphenyl)cyclohexyl]piperidine CAS No. 3883-17-8](/img/structure/B13423628.png)
1-[1-(4-Methylphenyl)cyclohexyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-Methylphenyl)cyclohexyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is known for its unique structure, which includes a cyclohexyl ring substituted with a 4-methylphenyl group and a piperidine ring. This compound has garnered interest in various fields of scientific research due to its potential pharmacological properties and applications.
Métodos De Preparación
The synthesis of 1-[1-(4-Methylphenyl)cyclohexyl]piperidine typically involves the reaction of 4-methylbenzyl chloride with cyclohexylmagnesium bromide, followed by the addition of piperidine. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-[1-(4-Methylphenyl)cyclohexyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, depending on the reagents and conditions used. Common reagents include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Research has explored its interactions with biological systems, particularly its effects on neurotransmitter systems.
Medicine: The compound has shown potential as an analgesic and anesthetic agent, with studies investigating its efficacy and safety.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[1-(4-Methylphenyl)cyclohexyl]piperidine involves its interaction with neurotransmitter receptors in the central nervous system. It is believed to act as a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a role in pain perception and synaptic plasticity. Additionally, it may influence the release and reuptake of monoaminergic neurotransmitters such as dopamine, serotonin, and norepinephrine.
Comparación Con Compuestos Similares
1-[1-(4-Methylphenyl)cyclohexyl]piperidine can be compared with other similar compounds, such as:
1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine: This compound has a methoxy group instead of a methyl group, which may alter its pharmacological properties.
Phencyclidine (PCP): A well-known NMDA receptor antagonist, PCP shares structural similarities but has different pharmacological effects and safety profiles.
Ketamine: Another NMDA receptor antagonist, ketamine is used clinically as an anesthetic and has a different chemical structure and mechanism of action.
Propiedades
Número CAS |
3883-17-8 |
|---|---|
Fórmula molecular |
C18H27N |
Peso molecular |
257.4 g/mol |
Nombre IUPAC |
1-[1-(4-methylphenyl)cyclohexyl]piperidine |
InChI |
InChI=1S/C18H27N/c1-16-8-10-17(11-9-16)18(12-4-2-5-13-18)19-14-6-3-7-15-19/h8-11H,2-7,12-15H2,1H3 |
Clave InChI |
XPZHMMRWEBHHNI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2(CCCCC2)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


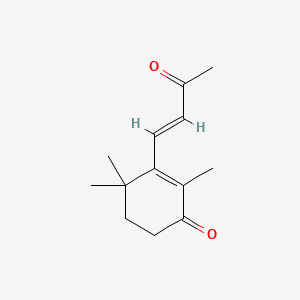
![(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-N-(4-methyl-2-oxochromen-6-yl)butanediamide](/img/structure/B13423550.png)

![1-(Bicyclo[2.2.2]Octa-2,5-Dien-2-Yl)-2,2,2-Trifluoroethanone](/img/structure/B13423557.png)
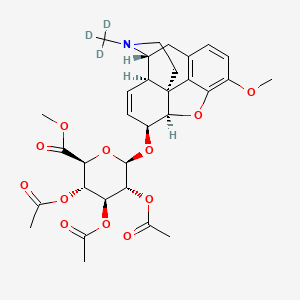
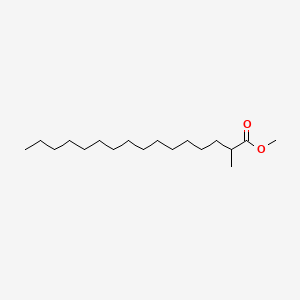
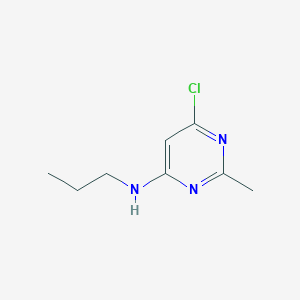
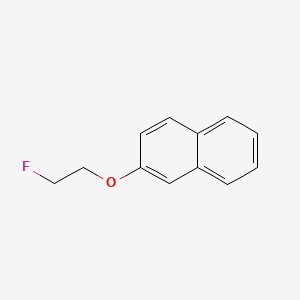
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[5-(difluoromethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B13423590.png)


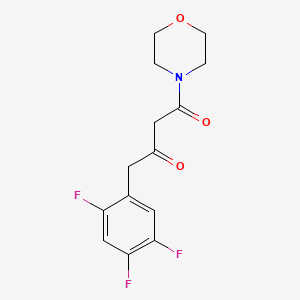
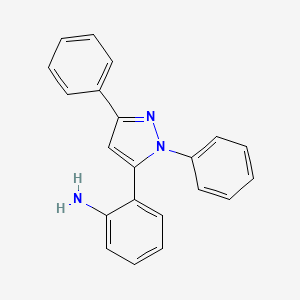
![(2E)-[4-Bromo-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-3-piperidinylidene]-acetic Acid Ethyl Ester](/img/structure/B13423625.png)
